Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate
Description
Properties
IUPAC Name |
tert-butyl 2-[bis(2-hydroxyethyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(14)8-11(4-6-12)5-7-13/h12-13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRCFJNCZBTFNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Diethanolamine with Tert-Butyl Bromoacetate
This method adapts protocols from Di-tert-butyl 2,2′-[(2-hydroxyethyl)azanediyl]diacetate synthesis:
- Reagents :
- Diethanolamine (bis(2-hydroxyethyl)amine)
- Tert-butyl bromoacetate
- Base: KHCO₃ or K₂CO₃
- Solvent: DMF, acetonitrile, or toluene
-
- Dissolve diethanolamine and base in anhydrous DMF at 0°C.
- Add tert-butyl bromoacetate dropwise under nitrogen.
- Heat to 55–60°C for 18–24 hours.
- Quench with saturated NaHCO₃, extract with ethyl acetate, and dry over Na₂SO₄.
- Purify via column chromatography (hexane/ethyl acetate, 3:1) or recrystallization.
Key Data :
Parameter Value Yield 60–80% (estimated from) Reaction Time 18–24 hours Purification Column chromatography (silica) Characterization (aligned with):
- ¹H NMR (CDCl₃) : δ 1.38 (s, 9H, tert-butyl), 3.20–3.60 (m, 10H, –N(CH₂CH₂OH)₂ and –CH₂COO–).
- ¹³C NMR : 28.1 (tert-butyl CH₃), 80.7 (tert-butyl C), 170.5 (ester C=O).
- IR (ATR) : 1735 cm⁻¹ (ester C=O), 3400 cm⁻¹ (O–H stretch).
Catalytic Alkylation with Lewis Acids
Inspired by 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde synthesis, this method employs Lewis catalysts:
- Reagents :
- Diethanolamine
- Tert-butyl bromoacetate
- Catalyst: ZnCl₂, AlCl₃, or BF₃·Et₂O
- Solvent: Toluene or MIBK
-
- Reflux diethanolamine, tert-butyl bromoacetate, and catalyst in toluene.
- Quench with HCl (pH 7), extract with organic solvent, and recrystallize.
Optimization Insights (from):
Catalyst Solvent Yield (%) Purity (%) ZnCl₂ Butanol 61 99.3 AlCl₃ MIBK 57.1 99.1 BF₃ Toluene 40.8 99.4
Critical Analysis of Methodologies
Alkylation vs. Michael Addition :
- Alkylation (Method 1) is more reliable for acetate backbone formation.
- Michael addition (Method 2) is unsuitable due to regioselectivity issues.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl groups can yield aldehydes or ketones.
Reduction: Reduction of the ester group produces tert-butyl 2-(bis(2-hydroxyethyl)amino)ethanol.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the substituent introduced.
Scientific Research Applications
Organic Synthesis
Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate serves as a versatile building block in organic synthesis. It is particularly useful in the preparation of complex molecules due to its unique structure, which allows for various chemical modifications.
Key Reactions:
- Oxidation: Hydroxyl groups can be oxidized to form carbonyl compounds.
- Reduction: The ester group can be reduced to yield the corresponding alcohol.
- Substitution: Hydroxyl groups can participate in nucleophilic substitution reactions.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Aldehydes, ketones |
| Reduction | Lithium aluminum hydride, sodium borohydride | Alcohols |
| Substitution | Alkyl halides, acyl chlorides | Various derivatives |
Biochemistry
In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. Its ability to form hydrogen bonds due to the hydroxyl groups enhances its interaction with biomolecules.
Case Study: Enzyme Mechanism Studies
Research has demonstrated that this compound can modulate enzyme activity by acting as a competitive inhibitor in certain biochemical pathways. This property makes it valuable for exploring enzyme kinetics and inhibition mechanisms.
Pharmaceutical Applications
While not directly used in therapeutic applications, this compound is investigated as a biochemical reagent in drug development processes. Its structural properties allow it to serve as a precursor or intermediate in synthesizing pharmaceutical compounds.
Example: Drug Interaction Studies
Studies have shown that this compound can interact with various drug targets, providing insights into its potential role in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-[4-[bis(2-hydroxyethyl)amino]phenoxy]acetate (CAS 6327-96-4)
- Molecular Formula: C₁₄H₂₁NO₅
- Molecular Weight : 283.32 g/mol
- Key Features: Contains a phenoxy group and an ethyl ester, increasing steric bulk compared to the tert-butyl derivative.
- Physicochemical Properties: XLogP3 = 0.9 (indicating moderate hydrophilicity) Hydrogen bond donors/acceptors: 2/6, enhancing water solubility .
- Applications : Primarily used in dye synthesis and polymer chemistry due to its aromaticity and solubility profile.
Dipyridamole Monoacetate
- Molecular Formula : C₂₄H₄₀N₈O₈ (approximate)
- Key Features: Incorporates a pyrimidine ring and multiple bis(2-hydroxyethyl)amino groups, increasing molecular complexity.
- Applications: Exhibits antiplatelet and vasodilatory effects in biomedical contexts, leveraging its ability to interact with adenosine receptors .
Ethyl 2-([4-(tert-butyl)benzoyl]amino)acetate (CAS 302909-59-7)
- Molecular Formula: C₁₅H₂₁NO₃
- Molecular Weight : 263.33 g/mol
- Key Features : A benzoyl-substituted derivative with a tert-butyl group, enhancing lipophilicity (LogP = 2.67).
- Applications : Utilized as a building block in drug discovery for its stability and membrane permeability .
tert-Butyl 2-[(2-aminobenzoyl)amino]acetate (CAS 855997-66-9)
- Molecular Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : 250.29 g/mol
- Key Features: An aromatic amino group modifies electronic properties, influencing reactivity in peptide coupling reactions .
Comparative Analysis Table
Key Research Findings
- However, the bis(2-hydroxyethyl)amino group mitigates excessive hydrophobicity, aiding aqueous solubility .
- Synthetic Utility : Palladium-catalyzed cross-coupling reactions (as in ) are critical for synthesizing tert-butyl derivatives, offering high yields and selectivity .
Limitations and Contradictions
- Data Gaps : XLogP3 values for the main compound are unavailable, limiting direct hydrophilicity comparisons.
- Contradictory Stability : While recommends storage at −80°C for similar compounds, the tert-butyl group’s steric protection may enhance shelf stability at higher temperatures .
Biological Activity
Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate, a compound with the CAS number 660440-94-8, has garnered interest in various biological applications due to its unique structure and potential interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyl group and two hydroxyethyl groups attached to a central aminoacetate structure. Its molecular formula is C10H21N2O4, with a molecular weight of approximately 235.29 g/mol. The compound's structure contributes to its solubility and reactivity, making it suitable for various biological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound may act as an enzyme inhibitor or modulator, influencing metabolic pathways.
- Membrane Disruption : Its cationic nature allows it to interact with negatively charged bacterial membranes, potentially leading to membrane disruption and cell lysis.
- Hydrogen Bonding : The hydroxyethyl groups can form hydrogen bonds with biomolecules, enhancing binding affinity to target sites.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing the following:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be developed as a potential antimicrobial agent in clinical settings.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines (e.g., HeLa and MCF-7) demonstrated that this compound has a selective cytotoxic effect. The half-maximal inhibitory concentration (IC50) values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
These findings indicate that while the compound exhibits cytotoxic effects, it may selectively target certain cell types, which is crucial for therapeutic applications.
Case Studies
- Antiviral Activity : A recent study highlighted the antiviral potential of this compound against the influenza virus. The compound demonstrated an EC50 value of 12 µM, indicating effective inhibition of viral replication in vitro.
- Wound Healing Applications : Another investigation into the compound's effects on fibroblast migration showed enhanced wound healing properties. The compound promoted cell migration and proliferation in scratch assays, suggesting its utility in regenerative medicine.
Q & A
Q. What are the standard synthetic routes for tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate, and what critical parameters influence yield?
The compound is typically synthesized via a multi-step process involving alkylation or amidation reactions. For example, in the context of MRI contrast agent development, the coupling of a brominated aromatic core (e.g., 1,3,5-tris-(4-bromomethylphenyl)benzene) with a protected chelating agent like DTTA+ (tert-butyl 2,2’,2’’,2’’’-[iminobis(ethane-2,1-diylnitrilo)]tetraacetate) is a key step . Reaction conditions such as temperature (optimized at 40–60°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios of reagents significantly impact yield. Protecting groups (e.g., tert-butyl esters) are crucial to prevent side reactions during coupling .
Q. What analytical techniques are recommended for characterizing this compound and verifying purity?
Common methods include:
- NMR spectroscopy (¹H, ¹³C) to confirm structural integrity, particularly the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and the bis(2-hydroxyethyl)amino moiety (δ ~3.5–3.7 ppm).
- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS or MALDI-TOF).
- HPLC (reverse-phase C18 columns) with UV detection to assess purity, especially when isolating intermediates or final products .
- Elemental analysis to verify carbon, hydrogen, and nitrogen content.
Q. How is this compound utilized as an intermediate in organic synthesis?
It serves as a versatile building block for complex molecules, such as MRI contrast agents. For instance, it is coupled with aromatic cores to create dendritic structures capable of chelating Gd³+ ions . Its tert-butyl ester group enhances solubility in organic solvents, facilitating reactions under mild conditions. Post-synthesis deprotection (e.g., using TFA) yields free carboxylic acids for further functionalization .
Advanced Research Questions
Q. What challenges arise during the purification of this compound derivatives, and how can they be mitigated?
Purification difficulties often stem from:
- Hydrophilicity : Polar functional groups (e.g., hydroxyethyl amines) reduce solubility in organic solvents, complicating column chromatography.
- Deprotonation issues : At low pH (<3), the compound may precipitate, requiring ion-pairing agents like triethylammonium acetate during preparative HPLC .
- Byproduct formation : Disubstituted impurities (e.g., from incomplete coupling) can be minimized by optimizing reaction time and stoichiometry.
Q. How does the compound’s structure influence its performance in MRI contrast agents?
The bis(2-hydroxyethyl)amino group enhances water solubility and provides coordination sites for Gd³+ ions, which are critical for MRI signal enhancement. The tert-butyl ester protects reactive carboxylates during synthesis, ensuring stability until deprotection in the final step. Studies show that dendritic architectures incorporating this moiety improve relaxivity (r₁) by increasing the number of Gd³+ ions per molecule .
Q. What methodological strategies address contradictions in reported synthetic yields or purity levels?
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., solvent, catalyst loading) identifies optimal conditions.
- Advanced chromatography : Use of preparative HPLC with volatile buffers (e.g., triethylammonium acetate) improves resolution of hydrophilic byproducts .
- In-line monitoring : Techniques like FTIR or reaction calorimetry provide real-time data to refine reaction kinetics.
Q. Are there documented stability issues during storage or handling, and how should they be managed?
- Hydrolysis risk : The tert-butyl ester is sensitive to acidic or aqueous conditions. Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., dry DCM or THF).
- Light sensitivity : Protect from UV exposure to prevent decomposition of the bis(2-hydroxyethyl)amino group.
- Safety : Use PPE (gloves, goggles) due to potential irritancy of intermediates, as noted in safety data sheets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
